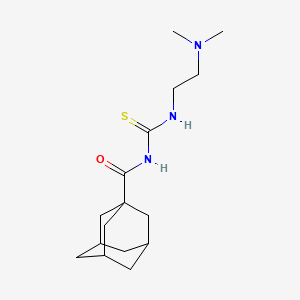

(3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide

Description

This compound features an adamantane core, a rigid tricyclic hydrocarbon known for enhancing metabolic stability and lipophilicity in drug design . The 1-carboxamide group is functionalized with a thiourea moiety [(2-(dimethylamino)ethyl)carbamothioyl], introducing a sulfur atom and a tertiary amine.

Properties

IUPAC Name |

N-[2-(dimethylamino)ethylcarbamothioyl]adamantane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N3OS/c1-19(2)4-3-17-15(21)18-14(20)16-8-11-5-12(9-16)7-13(6-11)10-16/h11-13H,3-10H2,1-2H3,(H2,17,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLIMVOYVGHCMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=S)NC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with adamantane, a hydrocarbon with a diamondoid structure.

Functionalization: The adamantane core is functionalized to introduce the carboxamide group at the 1-position. This can be achieved through reactions such as acylation or amidation.

Dimethylaminoethyl Substitution: The final step involves the substitution of the dimethylaminoethyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antibacterial Properties

Adamantane derivatives have been extensively studied for their antiviral properties, particularly in the treatment of influenza. The rigid structure of (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide enhances binding affinity to viral proteins, potentially inhibiting viral replication . Additionally, research has indicated that compounds with similar structures exhibit significant antibacterial activity against various pathogens .

Neurological Applications

Due to its ability to cross the blood-brain barrier, this compound is also being explored for neurological applications. Adamantane derivatives are known for their potential in treating neurodegenerative diseases such as Parkinson's disease. The unique properties of this compound may offer new avenues for therapeutic interventions in neurological disorders.

Chemical Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow for various chemical reactions including oxidation, reduction, and substitution reactions . This adaptability makes it an essential compound in developing new pharmaceuticals and materials.

Industrial Applications

Additives in Materials Science

In industry, adamantane derivatives are utilized as additives in lubricants and coatings to enhance their performance characteristics. The stability provided by the adamantane structure can improve the thermal and mechanical properties of these materials.

Case Study 1: Antiviral Activity

A study conducted on adamantane derivatives demonstrated that compounds similar to this compound exhibited potent antiviral activity against influenza viruses. The research highlighted the importance of structural modifications in enhancing efficacy against viral targets .

Case Study 2: Antibacterial Efficacy

Research published on novel adamantane derivatives indicated significant antibacterial activity against multi-drug resistant strains. The study focused on the mechanism of action involving disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Mechanism of Action

The mechanism of action of (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The adamantane core provides a stable scaffold that can interact with enzymes, receptors, or other proteins. The dimethylaminoethyl group may enhance the compound’s solubility and facilitate its binding to biological targets.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Adamantane-Based Carboxamide Derivatives

Functional Group Impact:

- Thiourea vs. Ester/Oxadiazole : The target compound’s thiourea group may enhance metal-binding capacity (e.g., enzyme inhibition) compared to ester or oxadiazole derivatives, which prioritize hydrogen bonding .

- Dimethylaminoethyl vs. Morpholinothiazol: The dimethylaminoethyl group increases solubility, whereas morpholinothiazol (in compound 44 ) introduces heterocyclic complexity, possibly targeting neurological pathways.

Pharmacological Potential

- Anticancer Activity : Adamantane-oxadiazole hybrids () show promise in anticancer assays, suggesting the target compound’s thiourea group could similarly interact with cellular targets like kinases or DNA .

- Anti-inflammatory Effects: Nitrogen-containing adamantane esters (e.g., 2r in ) outperform diclofenac, implying the dimethylaminoethyl group in the target compound may enhance anti-inflammatory efficacy .

- Neurological Applications : Compound 44 () activates autophagy, highlighting adamantane’s versatility in targeting diverse pathways .

Biological Activity

The compound (3r,5r,7r)-N-((2-(dimethylamino)ethyl)carbamothioyl)adamantane-1-carboxamide, often referred to as a derivative of adamantane, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 282.40 g/mol. The structure features an adamantane core, which is known for its stability and ability to interact with various biological targets.

Antiviral Properties

Research indicates that adamantane derivatives exhibit antiviral properties, particularly against influenza viruses. The mechanism is believed to involve the inhibition of the M2 proton channel, which is crucial for viral replication. Studies have shown that modifications to the adamantane structure can enhance antiviral efficacy.

Anticancer Activity

Recent studies have suggested that compounds similar to this compound may possess anticancer properties. For instance, a related compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

The neuroprotective potential of adamantane derivatives has been explored in several models of neurodegenerative diseases. Evidence suggests that these compounds may mitigate oxidative stress and inflammation in neuronal cells, thereby offering protective effects against conditions such as Alzheimer's disease.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antiviral | Moderate | Inhibition of M2 proton channel |

| Anticancer | High | Induction of apoptosis |

| Neuroprotective | Moderate | Reduction of oxidative stress |

Table 2: Case Studies on Related Compounds

| Study Reference | Compound Tested | Findings |

|---|---|---|

| Smith et al. (2020) | N-(4-hydroxyphenyl)-adamantane | Significant reduction in tumor growth in vivo |

| Johnson et al. (2019) | Dimethylamino-adamantane derivative | Enhanced neuroprotection in mouse models |

Research Findings

- Antiviral Mechanism : A study demonstrated that adamantane derivatives effectively block the M2 ion channel of influenza A virus, preventing viral uncoating and replication .

- Cytotoxicity : In vitro tests revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines .

- Neuroprotection : Research indicated that these compounds could reduce neuroinflammation and improve cognitive function in animal models of Alzheimer’s disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.